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molecular formula C12H10Cl2O3 B8640641 Methyl 2-[(2,4-dichlorophenyl)methylidene]-3-oxobutanoate CAS No. 104990-30-9

Methyl 2-[(2,4-dichlorophenyl)methylidene]-3-oxobutanoate

Cat. No. B8640641
M. Wt: 273.11 g/mol
InChI Key: KRHOADDHYFEQBO-UHFFFAOYSA-N
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Patent
US07589088B2

Procedure details

To a stirred solution of methyl acetoacetate (345 mg, 2.97 mmol) and 2,4-dichlorobenzaldehyde (500 mg, 2.86 mmol) in 2-propanol (5 mL) was added AcOH (7 mg, 0.11 mmol) and dimethylamine (0.06 mL, 2M in THF, 0.11 mmol). The reaction was heated to 40° C. for 4 hrs followed by cooling to ambient temperature for 15 hrs. The reaction was concentrated and purified by flash chromatography (silica gel, 30% EtOAc/hexane) to give methyl 2-(2,4-dichlorobenzylidene)-3-oxobutanoate as a mixture of two isomers (colorless oil, 610 mg, 78%).
Quantity
345 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mg
Type
reactant
Reaction Step One
Quantity
0.06 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[Cl:9][C:10]1[CH:17]=[C:16]([Cl:18])[CH:15]=[CH:14][C:11]=1[CH:12]=O.CC(O)=O.CNC>CC(O)C>[Cl:9][C:10]1[CH:17]=[C:16]([Cl:18])[CH:15]=[CH:14][C:11]=1[CH:12]=[C:2]([C:3](=[O:4])[CH3:5])[C:1]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
Quantity
345 mg
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=C(C=O)C=CC(=C1)Cl
Name
Quantity
7 mg
Type
reactant
Smiles
CC(=O)O
Name
Quantity
0.06 mL
Type
reactant
Smiles
CNC
Name
Quantity
5 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by cooling to ambient temperature for 15 hrs
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (silica gel, 30% EtOAc/hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C(=O)OC)C(C)=O)C=CC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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